molecular formula C6H6N2O2 B1314258 2-Methylpyrimidine-5-carboxylic acid CAS No. 5194-32-1

2-Methylpyrimidine-5-carboxylic acid

Cat. No.: B1314258
CAS No.: 5194-32-1
M. Wt: 138.12 g/mol
InChI Key: NMGIXZFBQPETOK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Methylpyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It is involved in the synthesis of substituted pyridazine- and pyridinecarboxamides, which are modulators of specific cellular processes . The compound interacts with enzymes such as pyrimidine carboxylase, which catalyzes the decarboxylation of pyrimidine derivatives. Additionally, this compound can bind to proteins involved in nucleotide metabolism, influencing their activity and stability.

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving pyrimidine nucleotides. The compound can modulate gene expression by acting as a precursor for nucleotide synthesis, thereby affecting DNA and RNA synthesis. Furthermore, this compound impacts cellular metabolism by altering the availability of pyrimidine nucleotides, which are essential for energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit pyrimidine carboxylase, leading to an accumulation of pyrimidine derivatives. Additionally, this compound can interact with transcription factors, altering gene expression patterns and influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to high temperatures or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro cultures. These effects include alterations in cell growth rates and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance cellular functions by providing essential pyrimidine nucleotides. At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It participates in the pyrimidine salvage pathway, where it is converted into nucleotide derivatives. Enzymes such as pyrimidine carboxylase and nucleoside phosphorylase play crucial roles in these pathways. The compound can also affect metabolic flux by altering the levels of intermediate metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can accumulate in specific compartments. The distribution of this compound can affect its localization and activity, influencing its overall biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and nucleic acids. The compound may undergo post-translational modifications that direct it to particular organelles, such as the mitochondria or endoplasmic reticulum. These localization patterns are essential for its function and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpyrimidine-5-carboxylic acid can be synthesized by reacting 2-methyl-5-pyrimidinecarbonyl chloride with water under alkaline conditions . The reaction typically requires the use of organic solvents and bases to facilitate the process .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in bulk and stored under dry, room temperature conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-methylpyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Methylpyrimidine-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

Properties

IUPAC Name

2-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-7-2-5(3-8-4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGIXZFBQPETOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546347
Record name 2-Methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5194-32-1
Record name 2-Methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyrimidine-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In 30 ml of ethanol and 20 ml of a 1M sodium hydroxide aqueous solution, 2.9 g of ethyl 2-methylpyrimidine-5-carboxylate was stirred for 2 hours. The solvent was removed by evaporation and an appropriate amount of water and diethyl ether were added thereto, followed by liquid-separating operation. The resulting aqueous layer was made weakly acidic with a 1M hydrochloric acid aqueous solution and then the resulting crystals were collected by filtration, washed with water, and then dried to obtain 1.9 g of the title compound.
Quantity
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2.9 g
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural modifications were made to 2-Methylpyrimidine-5-carboxylic acid and what was their impact on biological activity?

A1: The research [] explores the synthesis of several derivatives of this compound. Specifically, the researchers substituted the 4-position of the pyrimidine ring with various phenylamino groups (compounds 15-20), and explored reactions with thioureas to produce derivatives of pyrimido[5,4-e]-1,3-thiazine (compounds 5-9) and pyrimido[4,5-d]pyrimidine (compounds 12, 13). These modifications led to compounds exhibiting a range of analgesic, anti-inflammatory, and immunosuppressive activities. This highlights how subtle structural changes on the this compound scaffold can influence its interaction with biological targets and ultimately its pharmacological activity.

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